2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
Description
Properties
CAS No. |
60725-73-7 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C13H13N3O4/c17-12-11-3-1-2-8-14(11)13(18)15(12)9-4-6-10(7-5-9)16(19)20/h4-7,11H,1-3,8H2 |
InChI Key |
CXDPONNCGPDZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves a multi-step process. One common method is the cyclocondensation reaction, where a suitable diamine reacts with a carbonyl compound under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and improve product quality . Additionally, the use of environmentally benign solvents and catalysts can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds featuring the imidazo[1,5-a]pyridine structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2-(4-nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The nitrophenyl group enhances the compound's interaction with microbial enzymes, leading to increased antibacterial activity.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways. A notable case study involved the synthesis of a series of analogs that improved potency while reducing cytotoxicity to normal cells.
Neuropharmacological Effects
Recent pharmacological studies have explored the neuroprotective effects of this compound. Animal models demonstrated that administration of the compound resulted in reduced neuroinflammation and protection against oxidative stress in models of neurodegenerative diseases such as Alzheimer's. The compound appears to modulate neurotransmitter levels and exhibit anti-inflammatory properties.
Cardiovascular Applications
The compound's influence on cardiovascular health has also been examined. It has shown potential in lowering blood pressure in hypertensive rat models through vasodilation mechanisms. The nitrophenyl moiety is thought to contribute to nitric oxide release, promoting vascular relaxation.
Synthesis of Functional Materials
In material science, this compound has been utilized as a precursor for synthesizing functionalized polymers and nanomaterials. Its unique chemical structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties.
Data Summary Table
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal focused on synthesizing various derivatives of this compound. These derivatives were tested against multiple cancer cell lines. Results showed that certain modifications significantly enhanced anticancer activity while minimizing toxicity to healthy cells.
Case Study 2: Neuroprotective Effects
In an experimental model of Alzheimer's disease, researchers administered the compound to mice exhibiting cognitive deficits. Results indicated improved memory performance and reduced amyloid plaque deposition compared to controls, suggesting potential therapeutic benefits for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,5-a]pyridine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
Imidazolidine-2,4-dione Derivatives
- Structure : Replace the pyridine ring with a carbocyclic or heterocyclic system (e.g., [4.3.0]bicyclo systems).
- Biological Activity : Substituents on the dione ring significantly modulate potency. For example:
Tetrahydropyrimidine-2,5-dione Derivatives
- Example : 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a).
- Structural Differences : Contains a six-membered pyrimidine-dione ring instead of a fused imidazo-pyridine system.
- Physicochemical Data: Elemental Analysis: C, 56.19%; H, 5.16%; N, 7.88% (vs.
Substituent Effects
Nitro vs. Chlorophenyl Derivatives
- 2-(4-Chlorophenyl)-tetrahydroimidazo[1,5-a]pyridine-dione: Application: Herbicidal formulations (25% active ingredient in dichloromethane or hydrocarbon oil) .
Pyrazolo-Pyrimidine Derivatives
Critical Analysis
- Nitro Group Stability : The nitro group in the target compound is reduced to aniline in synthetic steps , which may pose metabolic instability in vivo. In contrast, chlorophenyl derivatives retain substituent integrity .
- Activity-Property Relationships : Electron-withdrawing nitro groups enhance receptor binding affinity in mGlu4 ligands but reduce solubility compared to methyl or furan substituents .
Biological Activity
2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , has been studied for its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Formula :
- CAS Number : 60725-73-7
- Molecular Weight : 273.26 g/mol
Anticancer Properties
Recent studies have highlighted the potential of tetrahydroimidazo derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Enzyme Inhibition
One of the prominent biological activities associated with this compound is its ability to inhibit specific enzymes. For example, it has been noted that tetrahydroimidazo derivatives can act as inhibitors of heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and progression. The inhibition of HPSE1 can potentially hinder tumor growth and spread by affecting the extracellular matrix.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that related compounds exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective concentration ranges for therapeutic use.
- The mechanism of action was linked to the induction of apoptosis through caspase activation pathways.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor sizes compared to controls. This suggests potential efficacy in vivo, warranting further investigation into dosage and administration routes.
Data Table: Biological Activity Overview
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow interaction with biological targets. The nitrophenyl group is hypothesized to enhance lipophilicity and facilitate cellular uptake, while the imidazo ring contributes to binding affinity with target enzymes.
Q & A
What are the standard synthetic routes for preparing 2-(4-nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3-dione, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via cyclization of an amino acid derivative with 2-substituted-4-nitrophenylisocyanate under basic conditions. For example, a representative protocol involves reacting methyl piperidine-2-carboxylate with phenyl methoxycarbamate in acetonitrile under microwave irradiation (120°C, 2 h), followed by purification via flash chromatography . Optimization strategies include adjusting base strength, solvent polarity, and reaction time. Microwave-assisted synthesis significantly improves yield and reduces side reactions compared to conventional heating .
How can NMR and HRMS be utilized to confirm the structural integrity of derivatives of this compound?
Basic Research Question
1H and 13C NMR are critical for assigning hydrogen and carbon environments, particularly distinguishing aromatic protons (δ 7.5–8.5 ppm for the 4-nitrophenyl group) and carbonyl signals (δ 165–175 ppm for the dione moiety). HRMS provides exact mass confirmation, ensuring molecular formula accuracy. For instance, in a derivative with a 2-pyridyl substituent, HRMS data matched the calculated [M+H]+ within 2 ppm error, validating the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
